molecular formula C18H18ClNO2S B15144676 Zotepine-d6 N-Oxide

Zotepine-d6 N-Oxide

Cat. No.: B15144676
M. Wt: 353.9 g/mol
InChI Key: IZIOJMRQCYPVQW-WFGJKAKNSA-N
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Description

Zotepine-d6 N-Oxide is a deuterated derivative of Zotepine, an atypical antipsychotic drug. Zotepine itself is known for its high affinity for dopamine and serotonin receptors, making it effective in the treatment of schizophrenia and other psychiatric disorders . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Zotepine.

Preparation Methods

The synthesis of Zotepine-d6 N-Oxide involves several steps:

Chemical Reactions Analysis

Zotepine-d6 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Zotepine can be oxidized to form Zotepine N-Oxide.

    Reduction: The compound can be reduced back to Zotepine under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically Zotepine and its various oxidized or reduced forms .

Mechanism of Action

Zotepine-d6 N-Oxide exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a dopamine antagonist with a high affinity for D1 and D2 receptors. Additionally, it shows strong antagonism for several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . These interactions inhibit the reuptake of noradrenaline and serotonin, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Zotepine-d6 N-Oxide can be compared with other similar compounds such as:

This compound is unique due to its deuterated nature, which makes it particularly useful in metabolic studies and pharmacokinetic research.

Properties

Molecular Formula

C18H18ClNO2S

Molecular Weight

353.9 g/mol

IUPAC Name

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C18H18ClNO2S/c1-20(2,21)9-10-22-16-11-13-5-3-4-6-17(13)23-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3

InChI Key

IZIOJMRQCYPVQW-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-]

Canonical SMILES

C[N+](C)(CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]

Origin of Product

United States

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